[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone
Description
2-{1-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE is a complex heterocyclic compound that combines multiple functional groups, including thiophene, oxazole, piperidine, and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Properties
Molecular Formula |
C20H17N3O2S2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C20H17N3O2S2/c24-20(15-12-16(25-22-15)18-6-3-11-26-18)23-9-7-13(8-10-23)19-21-14-4-1-2-5-17(14)27-19/h1-6,11-13H,7-10H2 |
InChI Key |
CISJUHNFIBSZLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=NOC(=C4)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the thiophene group: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which are coupled with the oxazole ring using coupling reagents like EDCI or DCC.
Formation of the piperidine ring: This can be synthesized through the reduction of pyridine derivatives or by cyclization of appropriate amines.
Formation of the benzothiazole ring: This is typically achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{1-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The thiophene and benzothiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The oxazole and benzothiazole rings can be reduced under hydrogenation conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated rings.
Scientific Research Applications
2-{1-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: Its unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{1-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-{1-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE: shares similarities with other heterocyclic compounds like:
Uniqueness
The uniqueness of 2-{1-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE lies in its combination of multiple functional groups, which may confer a broader range of biological activities and applications compared to simpler heterocyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
